4,6-Diethoxy-2-benzofuran-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5463-18-3 |
|---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
4,6-diethoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C12H12O5/c1-3-15-7-5-8-10(9(6-7)16-4-2)12(14)17-11(8)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
LSLAWZWDIMPMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)OCC)C(=O)OC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 4,6 Diethoxy 2 Benzofuran 1,3 Dione
Retrosynthetic Analysis for the Diethoxybenzofuran-1,3-dione Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby planning a synthetic route. For 4,6-Diethoxy-2-benzofuran-1,3-dione, the analysis begins by identifying the key bonds and functional groups that can be disconnected.
The primary disconnections are the C-O ether bonds of the two ethoxy groups. This is a standard functional group interconversion (FGI) step, leading back to the precursor 4,6-dihydroxy-2-benzofuran-1,3-dione . This dihydroxy intermediate is a crucial hub in the synthesis.
The next disconnection targets the heterocyclic benzofuranone ring itself. The furanone ring can be opened by disconnecting the C-O bond within the heterocycle. This reveals a key intermediate, a substituted phenoxyacetic acid derivative. A more fundamental approach, suggested by established syntheses of similar structures, involves a Friedel-Crafts acylation followed by an intramolecular cyclization. researchgate.netgoogle.com This strategy disconnects the C2-C3 bond and the C-O bond of the ring, tracing the origin of the furanone ring back to a reaction between a substituted phenol (B47542) and an acylating agent.
This leads to a highly accessible starting material: phloroglucinol (B13840) (1,3,5-trihydroxybenzene). Phloroglucinol can be acylated with a two-carbon unit, such as chloroacetyl chloride, to form an α-chloro ketone intermediate. Subsequent intramolecular cyclization via nucleophilic substitution (an oxygen from a hydroxyl group attacking the carbon bearing the chlorine) forms the benzofuranone core. google.com
Therefore, a plausible retrosynthetic pathway is:
Target Molecule: this compound
Disconnect C-O ethers: Leads to 4,6-dihydroxy-2-benzofuran-1,3-dione.
Disconnect furanone ring: Leads to 2-chloro-1-(2,4,6-trihydroxyphenyl)ethan-1-one.
Disconnect C-C bond (Friedel-Crafts): Leads to Phloroglucinol and Chloroacetyl chloride.
This analysis provides a logical and practical blueprint for the synthesis, starting from simple, commercially available precursors. amazonaws.comnih.gov
Established Synthetic Pathways to this compound
The forward synthesis, based on the retrosynthetic analysis, relies on a sequence of well-established chemical transformations.
Cyclization Approaches for the Benzofuran-1,3-dione Core Formation
The formation of the central benzofuranone ring system is the cornerstone of the synthesis. A robust and documented method for analogous structures involves a two-step process starting from phloroglucinol. google.com
Friedel-Crafts Acylation: Phloroglucinol is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in a suitable solvent like 1,2-dichloroethane. This electrophilic aromatic substitution introduces the chloroacetyl group onto the electron-rich aromatic ring to yield 2-chloro-1-(2,4,6-trihydroxyphenyl)ethan-1-one.
Intramolecular Cyclization: The resulting α-chloro ketone is then treated with a base. The basic conditions facilitate the deprotonation of one of the phenolic hydroxyl groups, which then acts as an intramolecular nucleophile, attacking the carbon atom bonded to the chlorine. This Williamson ether-type reaction closes the ring, forming the 4,6-dihydroxy-2-benzofuran-1,3-dione scaffold after loss of HCl. thepharmajournal.com
This sequence provides a reliable method for constructing the core heterocyclic structure of the target molecule. dtu.dkresearchgate.net
Introduction of Alkoxy Substituents via Etherification Strategies
With the 4,6-dihydroxybenzofuranone core in hand, the next step is the introduction of the two ethoxy groups. This is achieved through a standard etherification reaction, most commonly the Williamson ether synthesis. google.comorganic-chemistry.org
The dihydroxy intermediate is treated with a suitable ethylating agent in the presence of a base. The base deprotonates the two acidic phenolic hydroxyl groups at positions 4 and 6, converting them into more potent nucleophiles (phenoxides). These phenoxides then react with the ethylating agent in an Sₙ2 reaction to form the desired diethyl ether.
Table 1: Reagents for Etherification of 4,6-Dihydroxy-2-benzofuran-1,3-dione
| Component | Example Reagents | Role |
|---|---|---|
| Ethylating Agent | Ethyl iodide (EtI), Diethyl sulfate (B86663) ((Et)₂SO₄), Ethyl bromide (EtBr) | Source of the ethyl group |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Sodium hydroxide (B78521) (NaOH) | Deprotonates the hydroxyl groups |
| Solvent | Acetone (B3395972), Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN) | Provides a medium for the reaction |
The choice of reagents can be optimized to maximize yield and minimize side reactions. For instance, using a mild base like potassium carbonate in acetone is a common and effective condition for this type of transformation. rsc.org
Condensation Reactions in the Formation of Fused Systems
Condensation reactions are fundamental in organic synthesis for building molecular complexity. numberanalytics.comnumberanalytics.com In the context of the this compound scaffold, the methylene (B1212753) group at the C2 position is activated by the adjacent carbonyl group. This allows for condensation reactions, such as the Knoevenagel or aldol-type condensations, with various aldehydes and ketones. rsc.org
While the target molecule itself is unsubstituted at this position, this reactivity is a key feature of the parent scaffold. For example, reacting the benzofuranone core with an aromatic aldehyde in the presence of a base like piperidine (B6355638) or triethylamine (B128534) would lead to the formation of a 2-benzylidene derivative. google.com This reaction proceeds through the formation of an enolate intermediate which then attacks the carbonyl of the aldehyde, followed by dehydration to yield the condensed product. nih.gov These types of reactions are crucial for creating more complex, fused heterocyclic systems and for the synthesis of a wide array of biologically active derivatives. thepharmajournal.com
Novel Synthetic Strategies and Methodological Advancements for this compound
While the classical approach is robust, modern synthetic chemistry offers more advanced and potentially more efficient strategies, particularly through the use of catalysis.
Catalytic Approaches in Synthesis (e.g., Transition Metal-Mediated Reactions)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. elsevier.comscribd.com These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional methods. nih.govmdpi.com
For the synthesis of this compound, several catalytic strategies could be envisioned:
Palladium- or Copper-Catalyzed Cyclization: A hypothetical route could start with a suitably substituted phenol, for example, 2-bromo-3,5-diethoxyphenol. This precursor could undergo a palladium- or copper-catalyzed coupling reaction with a carboxylating agent or a suitable two-carbon synthon, followed by an intramolecular cyclization to form the benzofuranone ring. acs.orgnih.gov For instance, Sonogashira coupling with a protected acetylene (B1199291) followed by intramolecular cyclization is a common strategy for benzofuran (B130515) synthesis. rsc.org
Rhodium-Catalyzed C-H Activation/Annulation: More advanced strategies could involve the direct C-H functionalization of a 3,5-diethoxyphenol (B3204515) derivative. A rhodium catalyst, for example, could direct the annulation of the phenol with a diazo compound or an alkyne to construct the furanone ring in a highly atom-economical fashion. rsc.org This approach avoids the need for pre-functionalized starting materials like halogenated phenols.
Table 2: Comparison of Synthetic Approaches
| Strategy | Key Steps | Advantages | Potential Challenges |
|---|---|---|---|
| Classical Synthesis | Friedel-Crafts Acylation, Intramolecular Cyclization, Etherification | Uses readily available starting materials, well-established reactions. google.com | Multi-step, may require harsh conditions (Lewis acids, strong bases). |
| Pd/Cu-Catalyzed Cross-Coupling | Cross-Coupling (e.g., Sonogashira, Heck), Intramolecular Cyclization | Milder conditions, high functional group tolerance. acs.orgnih.gov | Requires pre-functionalized (e.g., halogenated) starting materials. |
| Rh-Catalyzed C-H Annulation | C-H Activation, Cycloaddition/Annulation | High atom economy, fewer steps, avoids pre-functionalization. rsc.org | Catalyst development, regioselectivity control can be challenging. |
These modern catalytic methods, while not yet specifically reported for this compound, represent the forefront of synthetic chemistry and offer promising avenues for future, more efficient syntheses of this and related compounds. hanyang.ac.kr
Green Chemistry Principles and Sustainable Synthetic Route Development
The development of sustainable synthetic routes for complex molecules like this compound is a critical aspect of modern organic chemistry. The principles of green chemistry provide a framework for designing more environmentally benign processes.
Atom Economy: A key principle of green chemistry is maximizing atom economy, which involves designing synthetic transformations that incorporate the maximum amount of starting materials into the final product. In the proposed synthesis from 3,5-diethoxyphenol, a reaction with high atom economy would be one that minimizes the formation of byproducts. For example, a direct cyclization with a C2-synthon that is fully incorporated into the final ring system would be highly desirable.
Use of Greener Solvents and Reagents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener approach to the synthesis of this compound would prioritize the use of safer, more environmentally friendly solvents such as water, ethanol, or supercritical fluids. Additionally, the use of stoichiometric and often toxic reagents should be minimized in favor of catalytic alternatives. For instance, employing a recyclable solid acid catalyst for a cyclization step would be preferable to using a stoichiometric amount of a strong, corrosive acid. nih.gov
Renewable Feedstocks: While the synthesis of this compound from petroleum-derived starting materials is conceivable, a more sustainable long-term strategy would involve the use of renewable feedstocks. Phloroglucinol, a potential starting material, can be derived from certain plant sources, offering a potential bio-based route to the target molecule.
Flow Chemistry Applications and Scalable Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of fine chemicals, including potential scalability, enhanced safety, and improved reaction control. youtube.com
A hypothetical flow synthesis of this compound could involve pumping a solution of the starting material, 3,5-diethoxyphenol, and a suitable acylating agent through a heated reactor packed with a solid-supported catalyst. The product stream would then be collected continuously. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing yield and selectivity. illinois.edu Furthermore, the high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to more efficient and often safer reactions, particularly for highly exothermic or rapid processes. nih.gov
The scalability of flow chemistry is another significant advantage. Increasing the production volume can often be achieved by simply running the system for a longer duration or by "numbering up" – running multiple reactors in parallel. youtube.com This avoids the challenges associated with scaling up batch reactions, such as heat dissipation and mixing issues.
Optimization of Reaction Conditions and Yield Enhancement for this compound
Optimizing reaction conditions is a critical step in any synthetic route to maximize the yield and purity of the desired product. For the synthesis of this compound, several parameters would need to be systematically investigated.
Catalyst Screening: The choice of catalyst can have a profound impact on the reaction outcome. For a potential Friedel-Crafts type cyclization, a range of Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) and Brønsted acids (e.g., H₂SO₄, PPA) could be screened. oregonstate.edu The use of solid acid catalysts, such as zeolites or ion-exchange resins, would also be an important area of investigation, as they can simplify product purification and are often more environmentally friendly. nih.gov
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and selectivities. A systematic study of different solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol, water), would be necessary to identify the optimal medium for the key reaction steps.
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products. Therefore, a careful optimization of the temperature profile and reaction time is crucial. In a flow chemistry setup, residence time in the reactor becomes the key parameter to optimize. illinois.edu
Concentration of Reactants: The concentration of the reactants can affect the reaction kinetics and, in some cases, the product distribution. A design of experiments (DoE) approach could be employed to efficiently explore the interplay between reactant concentrations and other reaction variables to identify the optimal conditions for yield enhancement.
A hypothetical optimization table for a key cyclization step is presented below, illustrating the parameters that would be investigated.
Table 1: Hypothetical Optimization of a Cyclization Reaction for the Synthesis of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AlCl₃ (120) | Dichloromethane | 25 | 12 | 45 |
| 2 | FeCl₃ (120) | Dichloromethane | 25 | 12 | 30 |
| 3 | H₂SO₄ (stoichiometric) | - | 80 | 2 | 60 |
| 4 | Amberlyst-15 | Toluene | 110 | 8 | 75 |
| 5 | Zeolite H-BEA | Xylene | 140 | 6 | 82 |
This systematic approach to optimization, whether in a traditional batch setup or a more advanced flow system, is essential for developing a robust and efficient synthesis of this compound.
Advanced Spectroscopic and Structural Elucidation of 4,6 Diethoxy 2 Benzofuran 1,3 Dione
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
No experimental HRMS data for 4,6-diethoxy-2-benzofuran-1,3-dione has been found in the public domain. While the molecular formula is established as C₁₂H₁₂O₅, leading to a calculated exact mass of 236.0685 g/mol , experimental verification through HRMS is crucial for confirming this composition and is currently unavailable in published literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed experimental NMR data, which is fundamental for the definitive structural assignment of organic molecules, is not available for this compound.
One-Dimensional NMR (¹H and ¹³C NMR) Chemical Shift and Coupling Constant Analysis
Specific ¹H and ¹³C NMR spectra, including chemical shifts (δ) and coupling constants (J), have not been reported. Such data would be essential to confirm the substitution pattern on the aromatic ring and the nature of the ethoxy groups.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity
No 2D NMR spectroscopic data (COSY, HMQC, HMBC, or NOESY) for this compound could be retrieved. These advanced techniques are indispensable for unambiguously establishing the connectivity of atoms and the spatial relationships within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Experimentally recorded IR and Raman spectra for this compound are not present in the surveyed literature. These vibrational spectroscopy techniques would provide vital information regarding the characteristic functional groups, particularly the anhydride (B1165640) and ether moieties. For cyclic anhydrides in general, two characteristic C=O stretching bands are expected in the IR spectrum. tandfonline.com
X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination
There are no published X-ray crystallographic studies for this compound. A crystal structure would provide the most definitive evidence of its molecular geometry, bond lengths, bond angles, and conformation in the solid state.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Studies (if applicable)
This compound is an achiral molecule and therefore does not exhibit chiroptical properties. Thus, techniques like Circular Dichroism are not applicable for its stereochemical analysis.
Mechanistic Investigations of Reactions Involving 4,6 Diethoxy 2 Benzofuran 1,3 Dione
Reaction Kinetics and Thermodynamic Studies of Transformations
No specific kinetic or thermodynamic data for reactions involving 4,6-Diethoxy-2-benzofuran-1,3-dione could be located in the surveyed literature. Studies on the hydrolysis of the parent compound, phthalic anhydride (B1165640), have shown that the reaction is subject to catalysis by various bases, and the rate constants follow a Brønsted relationship. semanticscholar.orgresearchgate.netnih.gov It is reasonable to hypothesize that the hydrolysis of this compound would also be base-catalyzed, with the electron-donating ethoxy groups potentially influencing the electrophilicity of the carbonyl carbons and thus the reaction rate. However, without experimental data, any discussion on rate constants, activation energies, or thermodynamic parameters remains speculative.
Proposed Reaction Mechanisms for Nucleophilic Additions to the Anhydride Moiety
The anhydride moiety of this compound is expected to be susceptible to nucleophilic attack. Generally, the reaction of a cyclic anhydride with a nucleophile proceeds via a tetrahedral intermediate. acs.org For instance, reaction with an alcohol (alcoholysis) or an amine (aminolysis) would lead to the ring-opening of the anhydride to form a monoester or a monoamide, respectively. The regioselectivity of the initial attack (i.e., which of the two carbonyl groups is attacked) would be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The two ethoxy groups, being electron-donating, would likely have a subtle influence on the relative electrophilicity of the two carbonyl carbons. Asymmetric ring-opening reactions of cyclic anhydrides have been achieved with high enantioselectivity using chiral catalysts, a strategy that could potentially be applied to this compound. acs.orgnih.gov
Electrophilic Aromatic Substitution Pathways of the Diethoxybenzofuran Core
The benzene ring of the benzofuran (B130515) system is activated towards electrophilic aromatic substitution by the two electron-donating ethoxy groups. In general, alkoxy groups are ortho- and para-directing. youtube.com Therefore, electrophilic attack on the diethoxybenzofuran core of this compound would be expected to occur at the positions ortho or para to the ethoxy groups that are not already substituted. The furan (B31954) ring itself can also undergo electrophilic substitution, typically at the C2 or C3 position. stackexchange.comechemi.com The precise regioselectivity would depend on the specific electrophile and the reaction conditions, representing a competition between the activated benzene ring and the furan ring.
Ring-Opening and Ring-Closing Reactions of the Benzofuran-1,3-dione System
The primary ring-opening reaction for this system is the aforementioned nucleophilic addition to the anhydride. Ring-closing reactions to form the benzofuran-1,3-dione system itself can be envisaged through several synthetic routes, often involving intramolecular cyclization of a suitably substituted benzene derivative. For example, intramolecular Friedel-Crafts type reactions are a common method for forming the furanone ring. rsc.org Ring-opening polymerization of related cyclic esters and lactones is a known process, often initiated by catalysts, but specific studies on the polymerization of this compound were not found. mdpi.com
Solvent Effects and Catalytic Influence on Reaction Outcomes and Selectivity
Solvents can significantly influence the rates and outcomes of reactions involving anhydrides. Polar solvents can stabilize charged intermediates formed during nucleophilic attack, potentially accelerating the reaction. Catalysis plays a crucial role in many reactions of anhydrides and benzofurans. As mentioned, base catalysis is important for hydrolysis, while Lewis acids or chiral organocatalysts can be employed to control the stereoselectivity of ring-opening reactions. nih.govresearchgate.netorganic-chemistry.org In the context of electrophilic aromatic substitution, a Lewis acid catalyst is typically required to generate a sufficiently strong electrophile. masterorganicchemistry.commasterorganicchemistry.com Transition metal catalysts, such as palladium or copper, are widely used in the synthesis of benzofuran derivatives and could potentially be used in reactions involving this compound. organic-chemistry.org
Theoretical and Computational Chemistry Studies on 4,6 Diethoxy 2 Benzofuran 1,3 Dione
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,6-Diethoxy-2-benzofuran-1,3-dione, these calculations would provide deep insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its potential energy surface.
Geometry Optimization: A DFT calculation, for instance at the B3LYP/6-311G(d,p) level of theory, would predict the bond lengths, bond angles, and dihedral angles of this compound. This would reveal the planarity of the benzofuran (B130515) core and the preferred conformations of the two ethoxy groups. While specific optimized coordinates for this molecule are not published, calculations on similar benzofuran structures often show a high degree of planarity in the fused ring system. nih.govresearchgate.net
Energy Landscapes: By calculating the energies of different molecular conformations, an energy landscape can be constructed. This would identify the global minimum energy structure and the energy barriers between different rotational isomers (rotamers) of the ethoxy groups. This information is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Predicted Value Range | Significance |
| C=O Bond Lengths | 1.18 - 1.22 Å | Indicates the strength and reactivity of the carbonyl groups. |
| C-O-C (ether) Angle | 115 - 120° | Influences the orientation of the ethoxy side chains. |
| Ring Fusion Bond Length | 1.45 - 1.50 Å | Reflects the strain and aromaticity of the fused ring system. |
| Dihedral Angle (C-C-O-C) | Variable | Defines the conformation (e.g., gauche, anti) of the ethoxy groups. |
| Note: This table is illustrative and not based on published experimental or computational data for the specific title compound. |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comepa.govnih.gov
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ethoxy groups. Its energy level is a key indicator of the molecule's ability to react with electrophiles.
LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO is anticipated to be centered on the electron-deficient carbonyl groups of the anhydride (B1165640) moiety, indicating these sites are susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's kinetic stability and electronic excitability. nih.govresearchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. For substituted benzofurans, this gap can be tuned by the nature of the substituents. nih.gov
An Electrostatic Potential (ESP) surface map visually represents the charge distribution on the surface of a molecule. researchgate.net
Charge Distribution: For this compound, an ESP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl and ethoxy groups. These areas are prone to interaction with electrophiles or positive charges.
Reactivity Sites: Regions of positive potential (typically colored blue) would be expected near the hydrogen atoms. The ESP map provides a clear, intuitive guide to the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding or electrophilic/nucleophilic attacks. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.govdtu.dk
Conformational Flexibility: An MD simulation would reveal the dynamic behavior of the ethoxy side chains, showing how they rotate and flex at different temperatures. This provides a more realistic picture of the molecule's structure in solution or in a biological environment compared to a static, optimized geometry.
Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent influences its conformation and stability.
Intermolecular Interactions: MD simulations are invaluable for studying how this compound would interact with other molecules, such as biological macromolecules or other chemical reagents. This is particularly important in fields like drug design and materials science. mdpi.com
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is a powerful tool for structure verification and analysis. researchgate.netkettering.edu
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. kettering.edu Comparing these predicted shifts with experimental data is a standard method for confirming the structure of a synthesized compound. The accuracy of these predictions depends heavily on the chosen computational level and the proper consideration of different molecular conformations.
Vibrational Frequencies: The calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms (e.g., C=O stretching, C-H bending), and its calculated frequency can be matched to peaks in an experimental spectrum.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Confirmation |
| ¹H NMR (δ, ppm) | Aromatic H: 6.5-7.5; OCH₂: 4.0-4.5; CH₃: 1.3-1.6 | No published data available. |
| ¹³C NMR (δ, ppm) | C=O: 160-170; Aromatic C: 100-150; OCH₂: 60-70 | No published data available. |
| IR Frequencies (cm⁻¹) | C=O stretch: 1750-1850; C-O-C stretch: 1200-1300 | No published data available. |
| Note: This table is for illustrative purposes only to show how computational data would be presented. Actual values are unknown due to a lack of published studies. |
Computational Studies on Reaction Pathways and Transition States
Computational chemistry can be used to model entire chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. researchgate.netrsc.org
Reaction Mechanisms: For a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, computational studies could map out the step-by-step mechanism.
Transition State Analysis: By locating the transition state structure for each step of a reaction, chemists can calculate the activation energy. This allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. For instance, in a reaction with an amine, calculations could determine whether the nucleophile attacks one carbonyl group preferentially over the other and elucidate the structure of the tetrahedral intermediate.
Derivatization and Functionalization Strategies of 4,6 Diethoxy 2 Benzofuran 1,3 Dione
Chemical Modifications at the Anhydride (B1165640) Functional Group
The anhydride moiety of 4,6-Diethoxy-2-benzofuran-1,3-dione is the primary site for nucleophilic attack. Reactions at this position would lead to the opening of the anhydride ring, yielding a variety of dicarboxylic acid derivatives. Key transformations would include:
Hydrolysis: Treatment with water, potentially catalyzed by acid or base, would cleave the anhydride to form 4,6-diethoxyphthalic acid. The kinetics of hydrolysis for unsubstituted phthalic anhydride have been studied, and it is known that various bases can accelerate this process. nih.gov
Alcoholysis: Reaction with alcohols would result in the formation of monoester phthalic acid derivatives. This process is fundamental in the synthesis of plasticizers and polymers.
Amidation: Amines can react with the anhydride to produce either the corresponding phthalamic acid (a monoamide) or, under harsher conditions involving dehydration, the phthalimide (B116566). The reactivity of amines with substituted phthalic anhydrides, such as 4,5-dichlorophthalic anhydride, has been documented to yield a range of phthalimide and dicarboxylic acid products. mdpi.com
These reactions provide a foundational platform for introducing a wide array of functional groups, thereby modulating the physicochemical properties of the parent molecule.
Regioselective Functionalization of the Aromatic Ring System
The benzene (B151609) ring of this compound is activated towards electrophilic substitution by the two electron-donating ethoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions. However, given that the 4 and 6 positions are already substituted, electrophilic attack is anticipated to occur at the C5 and C7 positions.
Selective Halogenation, Nitration, and Sulfonation
Standard electrophilic aromatic substitution protocols could be employed to introduce a variety of functional groups onto the aromatic ring:
Halogenation: The introduction of bromine or chlorine atoms can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The synthesis of halogenated benzofuran (B130515) derivatives is a known strategy to create compounds with potential biological activities. researchgate.net
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic ring. This group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group. This highly polar functional group can significantly alter the solubility and electronic properties of the molecule.
The precise regioselectivity of these reactions would need to be determined experimentally, as the directing effects of the ethoxy groups and the anhydride moiety could lead to a mixture of products.
Carbon-Carbon Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
To employ powerful carbon-carbon bond-forming reactions like the Suzuki, Sonogashira, and Heck reactions, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. Once a halogenated derivative is obtained (as described in 6.2.1), a variety of cross-coupling reactions can be envisioned.
Suzuki Coupling: This palladium-catalyzed reaction would couple the aryl halide derivative with an organoboron compound (boronic acid or ester), enabling the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes, which are important precursors in many areas of chemical synthesis. nih.gov The acyl version of the Sonogashira reaction, which couples acyl chlorides with terminal alkynes, is also a well-established method for synthesizing alkynyl ketones. mdpi.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a versatile tool for creating complex molecular architectures. mdpi.com
The successful implementation of these coupling strategies would significantly expand the chemical space accessible from this compound.
Design and Synthesis of Diverse Analogs via Strategic Structural Modifications
The derivatization strategies outlined above open the door to the rational design and synthesis of a diverse library of analogs. By combining modifications at both the anhydride and the aromatic ring, a vast array of compounds with tailored properties can be generated. For instance, a halogenated this compound could first be subjected to a Suzuki coupling to introduce a new aromatic substituent, followed by reaction of the anhydride with a specific amine to generate a complex phthalimide derivative. The synthesis of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives from phloroglucinol (B13840) has been reported, showcasing the potential for creating analogs with interesting biological activities through a series of reactions including electrophilic substitution and cyclization. google.com
Stereoselective Derivatization Approaches and Enantiomeric Enrichment
Currently, there is no information in the scientific literature regarding stereoselective derivatization or enantiomeric enrichment specifically for this compound. The molecule itself is achiral. Chiral centers could be introduced through derivatization, for example, by reacting the anhydride with a chiral amine or alcohol. Subsequent separation of the resulting diastereomers would be a standard method for obtaining enantiomerically pure compounds. Furthermore, if a ketone were to be introduced onto the scaffold, enantioselective reductions or additions to the carbonyl group could be explored using chiral catalysts or reagents.
Applications of 4,6 Diethoxy 2 Benzofuran 1,3 Dione in Advanced Organic Synthesis
As a Versatile Building Block in Heterocyclic Compound Synthesis
The reactivity of the anhydride (B1165640) moiety in 4,6-Diethoxy-2-benzofuran-1,3-dione is central to its utility as a versatile precursor for a variety of heterocyclic compounds. The electron-rich nature of the benzene (B151609) ring, owing to the two ethoxy substituents, can also be expected to influence the regioselectivity and reactivity of cyclization reactions.
Precursor for Furan-Fused Systems and Polycyclic Heterocycles
The inherent benzofuran (B130515) structure of this compound makes it a logical starting point for the synthesis of more elaborate furan-fused systems. Although specific examples utilizing this exact diethoxy derivative are not widely documented, the general reactivity of phthalic anhydrides in such transformations is well-established. rsc.org These reactions often involve condensations with various nucleophiles, leading to the formation of new fused rings. For instance, reactions with active methylene (B1212753) compounds in the presence of a base can initiate a cascade of reactions to furnish complex polycyclic structures. The ethoxy groups are anticipated to activate the aromatic ring, potentially facilitating electrophilic substitution reactions or influencing the regiochemical outcome of annulation strategies.
The synthesis of polycyclic aromatic hydrocarbons, including those with fused furan (B31954) rings, often employs transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org While direct application on this compound is yet to be broadly explored, its structural similarity to other benzofuran precursors suggests its potential in palladium-catalyzed reactions for constructing complex polycyclic frameworks. nih.govacs.org
Scaffold for Pyridone, Pyrimidine (B1678525), and Other Nitrogen-Containing Heterocyclic Derivatives
The anhydride functionality of this compound is a key handle for the synthesis of nitrogen-containing heterocycles. Reaction with primary amines can lead to the formation of the corresponding phthalimide (B116566) derivatives. researchgate.net These intermediates can then undergo further transformations to yield more complex heterocyclic systems.
The synthesis of pyridones and pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine or amidine. While direct conversion of this compound to these specific heterocycles is not a standard transformation, it can serve as a precursor to intermediates that are suitable for such cyclizations. For example, ring-opening of the anhydride with an appropriate nucleophile could generate a dicarbonyl compound, which could then be used in subsequent reactions to build the desired pyridone or pyrimidine ring. The synthesis of benzofuran-pyrimidine hybrids has been reported through the reaction of benzofuran chalcones with urea, thiourea, or guanidine, highlighting a potential, albeit indirect, pathway from benzofuranone-type precursors. nih.govnih.govresearchgate.netresearchgate.net
Role in Multi-Component Reactions (MCRs) for Complexity Generation
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. Phthalic anhydride is a known participant in various MCRs. nih.gov For instance, a four-component reaction involving phthalimide (derived from phthalic anhydride), hydrazine (B178648) hydrate, an aldehyde, and malononitrile (B47326) can be used to synthesize pyrazolo[1,2-b]phthalazine-5,10-diones. It is conceivable that this compound could be employed in similar MCRs, with the ethoxy groups potentially influencing the reaction outcome and the properties of the resulting products. The development of novel MCRs involving this functionalized anhydride could provide rapid access to diverse and complex heterocyclic libraries.
Utilization as a Reagent in Specific Organic Transformations
Beyond its role as a building block, this compound has the potential to be utilized as a reagent in specific organic transformations. Phthalic anhydride itself is used in various reactions, such as the synthesis of dyes and polymers. wikipedia.org The electron-donating ethoxy groups in this compound could modulate its reactivity in such transformations. For example, in Friedel-Crafts type reactions, the increased electron density of the aromatic ring could enhance its reactivity towards electrophiles. rsc.org
Exploration of Biological Activity at the Molecular Level Mechanistic Insights
Design of Biologically Active Analogs:The foundational mechanistic understanding required to design active analogs of this compound has not been established.
While research exists for other benzofuran (B130515) derivatives, the strict focus on 4,6-Diethoxy-2-benzofuran-1,3-dione reveals that it is a compound that has not been a subject of detailed biological investigation in the public domain. Consequently, the creation of an in-depth article on its molecular-level biological activity is not possible at this time due to the lack of foundational scientific research.
Advanced Analytical Method Development for Research Applications
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating 4,6-Diethoxy-2-benzofuran-1,3-dione from starting materials, byproducts, and degradation products, as well as for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a specific and validated HPLC method is crucial for ensuring the quality and consistency of research batches.
A reversed-phase HPLC (RP-HPLC) method would be the most probable approach for this compound due to its organic nature. The method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings. A C18 or C8 column would be a suitable starting point for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or a buffer such as ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of the target compound with good peak shape and to separate it from potential impurities with different polarities.
Detection would most likely be performed using a UV-Vis detector, as the benzofuran (B130515) ring system is expected to have a strong chromophore. uni.edu The selection of an appropriate wavelength for detection, likely around the absorbance maximum of the compound, is a critical step in method development. glsciences.com For higher specificity and sensitivity, a mass spectrometer (LC-MS) could be coupled to the HPLC system. researchgate.net
Method Validation: Once developed, the HPLC method must be validated to ensure its reliability. Key validation parameters, in accordance with established guidelines, would include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 1: Illustrative HPLC Method Parameters and Validation Data for this compound
| Parameter | Proposed Condition/Value |
| Chromatographic Conditions | |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (Hypothetical) |
| Validation Parameters | |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | 0.05 µg/mL (Hypothetical) |
| LOQ | 0.15 µg/mL (Hypothetical) |
This table presents hypothetical data for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polarity, GC-MS could be employed for the analysis of more volatile impurities or for the analysis of the compound after derivatization.
Derivatization can be used to increase the volatility and thermal stability of the analyte. For a compound with a cyclic anhydride (B1165640) functional group, derivatization could involve reaction with an alcohol to form an ester or with an amine to form an amide. However, a more likely application of GC-MS would be for the identification of volatile synthetic precursors or byproducts.
A typical GC-MS method would involve injecting the sample into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or hydrogen). The column, often coated with a non-polar or mid-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Table 2: Hypothetical GC-MS Parameters for Analysis of Volatile Impurities in this compound Samples
| Parameter | Proposed Condition |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-500 amu |
This table presents hypothetical data for illustrative purposes.
Quantitative Analytical Methodologies
Beyond chromatographic techniques, other quantitative methods can be developed for the assay of this compound, particularly for bulk material analysis.
Spectrophotometric Analysis: UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound in solution, provided it is the only component that absorbs at the chosen wavelength. uni.edu The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance maximum (λmax) would need to be determined by scanning a dilute solution of the pure compound across a range of UV-Vis wavelengths. uni.edu
Titrimetric Analysis: Given the presence of a cyclic anhydride functional group, a titrimetric method could be developed for the assay of this compound. The anhydride can be hydrolyzed to the corresponding dicarboxylic acid, which can then be titrated with a standardized base, such as sodium hydroxide (B78521), using a suitable indicator or a potentiometric endpoint. asianpubs.orgasianpubs.org A non-aqueous titration could also be explored, where the compound is dissolved in a non-aqueous solvent and titrated with a strong base in a non-aqueous medium. asianpubs.org
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is not only a powerful tool for structural elucidation but can also be used for quantitative analysis. Quantitative ¹H NMR (qNMR) can be a highly accurate and precise primary method for determining the purity of this compound. This technique involves integrating the signals of the analyte and a certified internal standard of known concentration and purity. The purity of the analyte can then be calculated from the ratio of the integrals and the known properties of the internal standard. For this compound, well-resolved protons on the ethoxy groups or the aromatic ring could be used for quantification.
Development of Detection Methods in Complex Research Matrices
In many research applications, it is necessary to detect and quantify this compound in complex matrices, such as reaction mixtures, biological fluids, or environmental samples. The development of selective and sensitive detection methods is crucial for these applications.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) would be the method of choice for the analysis of this compound in complex matrices. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. In an LC-MS/MS experiment, the parent ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing interferences from the matrix.
The development of an LC-MS/MS method would involve optimizing the chromatographic conditions to achieve good separation from matrix components and tuning the mass spectrometer to identify the most abundant and stable parent-fragment ion transition for this compound. Sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), would likely be required to remove interfering substances from the matrix and concentrate the analyte before analysis.
Future Research Directions and Emerging Opportunities for 4,6 Diethoxy 2 Benzofuran 1,3 Dione
Exploration of New Synthetic Paradigms and Efficient Methodologies
The development of novel and efficient synthetic routes to 4,6-Diethoxy-2-benzofuran-1,3-dione is a primary research objective. While classical methods for the synthesis of phthalic anhydrides, such as the oxidation of the corresponding o-xylene, are known, the specific substitution pattern of this compound calls for tailored approaches. Future research could focus on:
Greener Synthetic Routes: Investigating the use of environmentally benign oxidizing agents and solvent systems to minimize the environmental impact of the synthesis.
Catalytic Systems: The development of novel catalysts for the selective oxidation of 4,6-diethoxy-o-xylene or related precursors could lead to higher yields and purities.
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and process control for the synthesis of this and related anhydrides.
A comparative analysis of potential synthetic methodologies is presented in the table below:
| Methodology | Potential Advantages | Potential Challenges |
| Classical Oxidation (e.g., V₂O₅) | Well-established for parent phthalic anhydride (B1165640). | Harsh reaction conditions, potential for side reactions. |
| Greener Oxidation (e.g., H₂O₂) | Environmentally friendly, potentially milder conditions. | Catalyst development for selectivity is required. |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Initial setup costs and optimization can be high. |
Discovery of Novel Reactivity Patterns and Undiscovered Transformations
The anhydride functionality of this compound is a reactive center ripe for exploration. The electron-donating nature of the ethoxy groups is expected to influence its reactivity in reactions such as:
Ring-Opening Reactions: Studying the kinetics and thermodynamics of reactions with various nucleophiles (alcohols, amines, etc.) to produce a diverse array of phthalic acid derivatives.
Polymerization: Its use as a monomer in the synthesis of polyesters and polyimides could lead to materials with unique thermal and optical properties.
Named Reactions: Investigating its participation in classic organic reactions like the Friedel-Crafts acylation to forge new carbon-carbon bonds.
Integration into Advanced Material Development and Functional Applications
The structural features of this compound make it an attractive building block for advanced materials. Potential applications to be explored include:
Fluorescent Materials: The extended π-system and the presence of electron-donating groups suggest that derivatives of this compound could exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.
High-Performance Polymers: Incorporation into polymer backbones could enhance thermal stability, solubility, and processability, leading to the development of new engineering plastics or specialty polymers.
Metal-Organic Frameworks (MOFs): The dicarboxylic acid derivative, obtained via hydrolysis, could serve as a linker for the construction of novel MOFs with tailored pore sizes and functionalities for applications in gas storage or catalysis.
Predictive Modeling for Structure-Reactivity and Structure-Function Relationships
Computational chemistry offers a powerful tool to predict and understand the properties of this compound before engaging in extensive experimental work. Key areas for predictive modeling include:
Density Functional Theory (DFT) Calculations: To predict its electronic structure, reactivity indices, and spectroscopic properties (e.g., IR, NMR).
Molecular Dynamics (MD) Simulations: To understand its interactions with solvents and other molecules, which is crucial for designing new reactions and materials.
Quantitative Structure-Activity Relationship (QSAR) Studies: To predict the potential biological activity of its derivatives based on their structural features.
A hypothetical comparison of predicted properties based on computational models is shown below:
| Property | Predicted Value/Trend | Implication |
| HOMO-LUMO Gap | Lowered compared to unsubstituted phthalic anhydride. | Potential for enhanced electronic conductivity. |
| Nucleophilic Susceptibility | Increased at carbonyl carbons. | Higher reactivity towards nucleophiles. |
| Dipole Moment | Increased due to ethoxy groups. | Affects solubility and intermolecular interactions. |
Expanding Mechanistic Understanding of Biological Interactions and Therapeutic Potential
The reactivity of the anhydride group suggests that this compound and its derivatives could interact with biological macromolecules. Future research in this area should focus on:
Enzyme Inhibition: Investigating its potential to act as an irreversible inhibitor of enzymes by acylating key amino acid residues in the active site.
Antimicrobial Activity: Screening the compound and its derivatives for activity against various bacterial and fungal strains.
Prodrug Design: The anhydride could be used as a linker in prodrug design, which would release the active drug molecule upon hydrolysis under physiological conditions.
It is imperative to conduct these studies with a clear understanding of the compound's reactivity to avoid non-specific interactions and to design molecules with high target specificity.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 4,6-Diethoxy-2-benzofuran-1,3-dione?
To confirm structural integrity and purity:
- 1H/13C NMR : Identify ethoxy substituents (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for OCH2) and carbonyl signals (δ ~165–175 ppm).
- IR Spectroscopy : Detect carbonyl stretching (~1750–1850 cm⁻¹) and ether C-O bonds (~1100–1250 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+).
Reference techniques from benzofuran-dione analogs in PubChem and EPA DSSTox entries .
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes.
Adapted from safety data for structurally related compounds .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to minimize by-products?
-
Key Variables :
Parameter Optimal Condition Impact on Yield Solvent Anhydrous DMF or THF Reduces hydrolysis Temperature 60–80°C under N2 atmosphere Prevents oxidation Catalyst DBU (1,8-diazabicycloundec-7-ene) Enhances cyclization Reaction Time 12–18 hours Maximizes conversion -
By-Product Mitigation : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Derived from cyclization strategies for isobenzofuran-1,3-dione derivatives .
Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., carbonyl carbons).
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize functionalization sites.
- Software Tools : Gaussian 16 for DFT; AutoDock Vina for docking studies.
Supported by crystallographic refinement methodologies in SHELX .
Q. How should researchers resolve contradictions in reported thermal stability data for benzofuran-dione derivatives?
- Methodological Consistency :
- Use differential scanning calorimetry (DSC) to measure decomposition temperatures.
- Compare thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres.
- Case Study : A 2023 study found discrepancies due to residual solvents; ensure samples are vacuum-dried for 24+ hours before analysis .
Q. What experimental strategies validate the biological activity of this compound?
- In Vitro Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based screening for kinase or protease activity.
- Structure-Activity Relationship (SAR) : Modify ethoxy groups to methoxy or propoxy and compare IC50 values.
Inspired by bioactivity studies of benzofuran-acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
